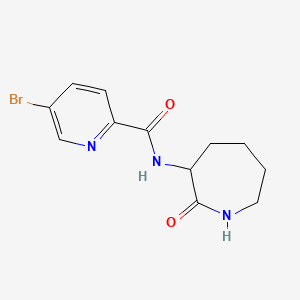
5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to possess anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been investigated for its anti-inflammatory and anti-microbial activities. In agriculture, it has been studied for its potential use as a herbicide. Additionally, it has been explored for its potential applications in materials science, including its use as a building block for the synthesis of conducting polymers.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is not fully understood. However, it has been reported to exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been found to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide exhibits cytotoxic activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and anti-microbial activities. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is its potential as a chemotherapeutic agent. It has been found to exhibit selective cytotoxicity against cancer cells, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide. One direction is the further investigation of its anti-cancer properties, including its potential use in combination with other chemotherapeutic agents. Another direction is the exploration of its potential as a herbicide and its effects on non-target organisms. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of 5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide involves the reaction of 5-bromo-2-chloropyridine with 3-amino-2-oxoazepane in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the pure compound. This method has been reported to yield the compound in good to excellent yields.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c13-8-4-5-9(15-7-8)12(18)16-10-3-1-2-6-14-11(10)17/h4-5,7,10H,1-3,6H2,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYLXZNLLAZOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)


![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)

![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)


![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)